![molecular formula C22H28F2N4O2S B3013862 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide CAS No. 898460-68-9](/img/structure/B3013862.png)
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide
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Description
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H28F2N4O2S and its molecular weight is 450.55. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its intricate design includes a cyclopentapyrimidine core and various functional groups that may confer diverse pharmacological properties.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C23H31F2N4O2S
- Molecular Weight : Approximately 446.59 g/mol
- Structural Features : It contains a tetrahydro-cyclopenta[d]pyrimidine core linked to a thioacetamide group and a difluorophenyl moiety.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Compounds with similar structural motifs have been shown to exhibit significant activities, including:
- Anticancer : Inhibition of key signaling pathways involved in tumor growth.
- Antibacterial : Disruption of bacterial cell wall synthesis.
- CNS Activity : Potential modulation of neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds related to this structure often exhibit the following biological activities:
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Anticancer Efficacy :
-
Antibacterial Properties :
- Research has indicated that thioacetamide derivatives exhibit antibacterial activity against a range of pathogens. The presence of fluorinated aromatic groups enhances lipophilicity and bioactivity .
- CNS Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the cyclopentapyrimidine core.
- Introduction of the thioether linkage.
- Acetamide formation using specific reagents under controlled conditions.
The ability to modify functional groups allows for the exploration of various derivatives that can enhance specific biological activities.
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N4O2S/c1-3-27(4-2)11-6-12-28-19-8-5-7-16(19)21(26-22(28)30)31-14-20(29)25-15-9-10-17(23)18(24)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNIHFTROGNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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